molecular formula C9H10N2 B1500405 3-Amino-4-ethylbenzonitrile

3-Amino-4-ethylbenzonitrile

Cat. No.: B1500405
M. Wt: 146.19 g/mol
InChI Key: FVGATIVFWRYUIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-ethylbenzonitrile (CAS: 409316-83-2) is a substituted benzonitrile derivative with an amino group (-NH₂) at the 3-position and an ethyl group (-C₂H₅) at the 4-position of the benzene ring. Its molecular formula is C₉H₁₀N₂, with a calculated molecular weight of 146.20 g/mol. This compound belongs to the nitrile class, characterized by a -C≡N functional group.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

3-amino-4-ethylbenzonitrile

InChI

InChI=1S/C9H10N2/c1-2-8-4-3-7(6-10)5-9(8)11/h3-5H,2,11H2,1H3

InChI Key

FVGATIVFWRYUIY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Amino-4-ethylbenzonitrile with key analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties
This compound C₉H₁₀N₂ 146.20 -NH₂ (3), -C₂H₅ (4) 409316-83-2 Higher lipophilicity due to ethyl group; potential intermediate in drug synthesis.
3-(Aminomethyl)benzonitrile C₈H₈N₂ 132.16 -CH₂NH₂ (3) 10406-24-3 Enhanced solubility in polar solvents; used in peptide coupling reactions .
4-Amino-3-methylbenzonitrile C₈H₈N₂ 132.16 -NH₂ (4), -CH₃ (3) 78881-21-7 Moderate steric hindrance; common in dye synthesis .
3-Amino-4-chlorobenzonitrile C₇H₅ClN₂ 152.58 -NH₂ (3), -Cl (4) 53312-79-1 Electrophilic reactivity due to chlorine; precursor in pesticide development .
3-Amino-4-hydroxybenzonitrile C₇H₆N₂O 134.13 -NH₂ (3), -OH (4) 14543-43-2 High polarity; hydrogen-bonding capacity; explored in polymer chemistry .
3-Amino-4-(methylamino)benzonitrile C₈H₉N₃ 147.18 -NH₂ (3), -NHCH₃ (4) 4714-62-9 Secondary amine enhances basicity; studied in kinase inhibitor design .
3-Amino-4-[(2,4-dimethoxyphenyl)methylamino]benzonitrile C₁₆H₁₆N₃O₂ 282.32 -NH₂ (3), -NHC₆H₃(OMe)₂ (4) 911826-04-5 Extended conjugation; applications in fluorescent probes .

Substituent Effects on Properties

  • Reactivity: Chlorine in 3-Amino-4-chlorobenzonitrile enhances electrophilicity, enabling nucleophilic aromatic substitution, whereas the hydroxyl group in 3-Amino-4-hydroxybenzonitrile promotes hydrogen bonding and solubility .
  • Steric Effects : Bulkier substituents (e.g., dimethoxyphenyl in CAS 911826-04-5) reduce rotational freedom, influencing binding affinity in receptor-ligand interactions .

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